molecular formula C21H25N3O3S B2632774 1-(2,5-dimethoxyphenyl)-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]thiourea CAS No. 847390-10-7

1-(2,5-dimethoxyphenyl)-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]thiourea

Cat. No.: B2632774
CAS No.: 847390-10-7
M. Wt: 399.51
InChI Key: YOJZQVAEIUIPOB-UHFFFAOYSA-N
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Description

1-(2,5-dimethoxyphenyl)-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]thiourea is a complex organic compound that features both phenyl and indole moieties

Preparation Methods

The synthesis of 1-(2,5-dimethoxyphenyl)-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]thiourea typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of the 2,5-dimethoxyphenyl and 5-methoxy-2-methyl-1H-indole intermediates.

    Formation of Thiourea: The intermediates are then reacted with thiourea under controlled conditions to form the final compound.

    Reaction Conditions: The reactions are usually carried out in the presence of catalysts and under specific temperature and pressure conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(2,5-dimethoxyphenyl)-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]thiourea undergoes various chemical reactions:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl and indole rings, using halogens or other electrophiles.

Scientific Research Applications

1-(2,5-dimethoxyphenyl)-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]thiourea has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2,5-dimethoxyphenyl)-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]thiourea involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, leading to changes in cellular processes.

    Pathways Involved: It can modulate signaling pathways, affecting cell growth, differentiation, or apoptosis.

Comparison with Similar Compounds

1-(2,5-dimethoxyphenyl)-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]thiourea can be compared with similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds like 2,5-dimethoxyphenylthiourea and 5-methoxy-2-methyl-1H-indole share structural similarities.

    Uniqueness: The combination of phenyl and indole moieties in a single molecule, along with the presence of thiourea, makes this compound unique in its chemical and biological properties.

Properties

IUPAC Name

1-(2,5-dimethoxyphenyl)-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3S/c1-13-16(17-11-14(25-2)5-7-18(17)23-13)9-10-22-21(28)24-19-12-15(26-3)6-8-20(19)27-4/h5-8,11-12,23H,9-10H2,1-4H3,(H2,22,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOJZQVAEIUIPOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)OC)CCNC(=S)NC3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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